molecular formula C16H13Br2NO2 B2582742 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-04-8

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2582742
CAS No.: 1326883-04-8
M. Wt: 411.093
InChI Key: AWWNZNHMIOJMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of bromine atoms and a benzyl group attached to a dihydrobenzoxazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps. One common synthetic route starts with the bromination of a suitable benzyl precursor to introduce the bromine atoms. This is followed by cyclization reactions to form the benzoxazepine ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazepines.

Scientific Research Applications

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and benzyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-chloro-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-fluoro-4-(3-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms and the benzyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

7-bromo-4-[(3-bromophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNZNHMIOJMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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